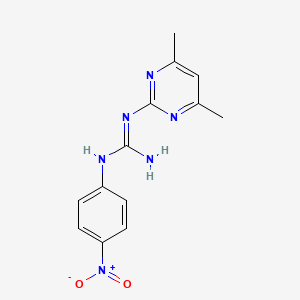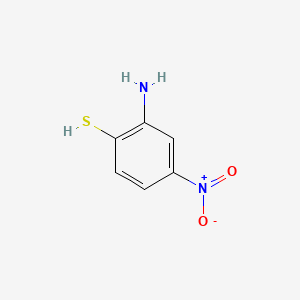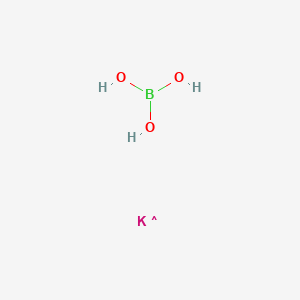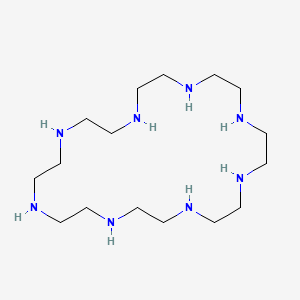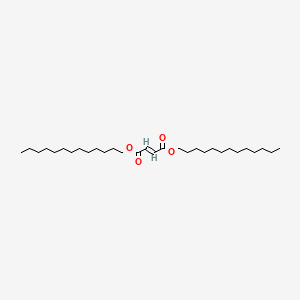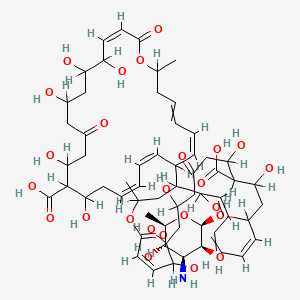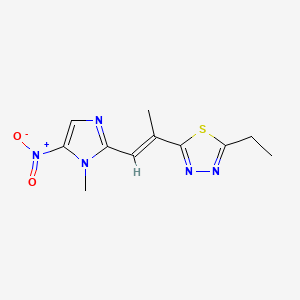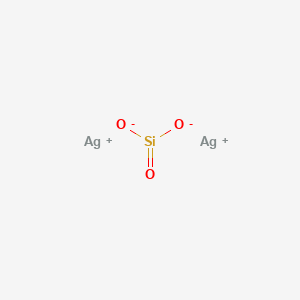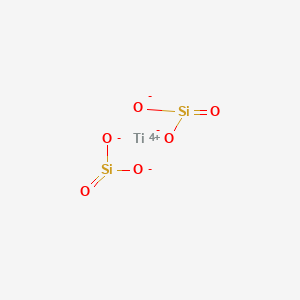
(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde
Vue d'ensemble
Description
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylaldehyde, or 5-chlorosalicylaldehyde, is a naturally occurring compound that has been used for a variety of purposes in scientific research. It is a colorless, crystalline compound that has a sweet, floral odor. The compound is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. It has been studied extensively in the laboratory, and its use in research has been increasing in recent years.
Applications De Recherche Scientifique
Synthesis and Material Development
- A study focused on the solid state synthesis and crystal growth of organic crystalline species derived from reactions involving compounds similar to "(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde". The research highlighted the formation of new organic entities through solid-state reactions, contributing to advancements in material science and crystal engineering (Gupta et al., 2013).
Chemical Reactions and Mechanisms
- Research on the Baylis-Hillman reaction in polar solvents demonstrated significant rate acceleration when conducted in water, implicating the dominant role of hydrogen bonding over hydrophobic effects. This study provides insights into the reaction mechanisms and the effects of solvents on chemical processes, which could be relevant for reactions involving "this compound" (Aggarwal et al., 2002).
Photoluminescence and Nickel Complexes
- A publication on synthesis, structure, and photoluminescence properties of functionalized azoimine ligands and their nickel complexes opens up possibilities for the use of "this compound" in creating photoluminescent materials and exploring their applications in optics and materials science (Parua et al., 2015).
Medicinal Chemistry
- In medicinal chemistry, studies on cytotoxic neolignans from traditional Chinese medicine indicate the potential for compounds similar to "this compound" to serve as frameworks for developing new therapeutic agents. Such research highlights the compound's relevance in drug discovery and development (Ma et al., 2017).
Advanced Materials
- Investigations into the synthesis and copolymerization of novel acrylates, including those with structures bearing resemblance to "this compound", are pivotal for the development of new polymeric materials. Such studies contribute to the fields of polymer science and materials engineering, offering insights into the properties and applications of novel copolymers (Whelpley et al., 2022).
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBSLXPPYNMYNJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419036 | |
| Record name | NSC110721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33538-98-6 | |
| Record name | NSC110721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC110721 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



